molecular formula C9H5F6NO3 B3031305 1,1,1,3,3,3-Hexafluoro-2-(3-nitrophenyl)propan-2-ol CAS No. 2402-65-5

1,1,1,3,3,3-Hexafluoro-2-(3-nitrophenyl)propan-2-ol

Cat. No.: B3031305
CAS No.: 2402-65-5
M. Wt: 289.13 g/mol
InChI Key: RAABHVDDVYONFB-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-(3-nitrophenyl)propan-2-ol is a fluorinated organic compound that features a hexafluoroisopropanol moiety and a nitrophenyl group. This compound is of interest due to its unique chemical properties, which include high polarity and strong hydrogen-bonding capabilities. These characteristics make it useful in various chemical reactions and applications.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-(3-nitrophenyl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a solvent and reagent in organic synthesis, particularly in reactions requiring high polarity and strong hydrogen-bonding capabilities.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, such as fluorinated polymers and coatings.

Safety and Hazards

1,1,1,3,3,3-Hexafluoro-2-propanol is harmful if inhaled, swallowed, or in contact with skin. It causes severe skin burns and eye damage .

Future Directions

1,1,1,3,3,3-Hexafluoro-2-propanol is used for preparing hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials . It could potentially be used in more applications in the future.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1,1,1,3,3,3-Hexafluoro-2-(3-nitrophenyl)propan-2-ol plays a significant role in biochemical reactions due to its high ionizing power and ability to facilitate various chemical processes. It interacts with enzymes, proteins, and other biomolecules, enhancing the efficiency of reactions such as Friedel-Crafts-type reactions and cycloadditions . The compound’s interactions with biomolecules are primarily based on its ability to form hydrogen bonds and its high polarity, which allows it to act as a solvent and catalyst in various biochemical processes .

Cellular Effects

This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to impact the stability and activity of proteins within cells, potentially altering cellular processes . The compound’s high polarity and ability to form hydrogen bonds enable it to interact with cellular components, leading to changes in cell signaling and metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, either inhibiting or activating their functions . Its high ionizing power and ability to form hydrogen bonds allow it to influence enzyme activity and gene expression, leading to changes in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular processes and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may enhance certain biochemical reactions and cellular processes . At higher doses, it can exhibit toxic or adverse effects, potentially leading to cellular damage and altered metabolic pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound’s high polarity and ability to form hydrogen bonds enable it to participate in biochemical reactions, affecting the production and utilization of metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its high polarity allows it to be efficiently transported across cell membranes and distributed to various cellular compartments . The compound’s localization and accumulation within cells can influence its activity and function .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications may direct the compound to specific organelles, influencing its activity and function . The compound’s interactions with cellular components within these compartments can lead to changes in cellular processes and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(3-nitrophenyl)propan-2-ol typically involves the reaction of hexafluoroacetone with a nitrophenyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,3-Hexafluoro-2-(3-nitrophenyl)propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields amino derivatives.

    Substitution: Results in various substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A similar compound with a hexafluoroisopropanol moiety but without the nitrophenyl group.

    1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with a methyl group instead of a nitrophenyl group.

Uniqueness

1,1,1,3,3,3-Hexafluoro-2-(3-nitrophenyl)propan-2-ol is unique due to the presence of both the hexafluoroisopropanol moiety and the nitrophenyl group. This combination imparts distinct chemical properties, such as enhanced polarity and hydrogen-bonding capabilities, making it suitable for specialized applications in organic synthesis and material science.

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(3-nitrophenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F6NO3/c10-8(11,12)7(17,9(13,14)15)5-2-1-3-6(4-5)16(18)19/h1-4,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAABHVDDVYONFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F6NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299442
Record name 1,1,1,3,3,3-hexafluoro-2-(3-nitrophenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2402-65-5
Record name NSC130667
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130667
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,1,3,3,3-hexafluoro-2-(3-nitrophenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Fuming nitric acid (90%, 5 mL) was added drop wise to 1,1,1,3,3,3-hexafluoro-2-phenyl-2-propanol (4.2 mL, 25 mmol) in concentrated suifliic acid (15 mL) at 0° C. The mixture was stirred at 0° C. for 30 minutes, and at room temperature for 2 hours. Then it was poured into ice water. The solid was fitered, washed with sodium bicarbonate solution, water, and hexane, and dried to give 6.2 g of 1-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-3-nitrobenzene. 1H NMR (CDCl3): δ 8.66 (s, 1H), 8.38 (d, J=8 Hz, 1H), 8.06 (d, J=8 Hz, 1H), 7.69 (t, J=8 Hz, 1H), 3.66 (bs, 1H). MS (EI) m/z 289 (M+).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
acid
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol (6.1 g, 25 mmol) was dissolved in concentrated H2SO4 (15 mL) and cooled to −10° C. HNO3 (90%, 5 mL, 100 mmol) was added dropwise and the temperature was maintained below −5° C. The mixture was stirred at −5° C. for 10 min and was poured into ice. The precipitate was collected via filtration, washed with ice water until pH˜6, and was dried to yield 1,1,1,3,3,3-hexafluoro-2-(3-nitrophenyl)propan-2-ol (6.3 g) that was used in next step without further purification.
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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